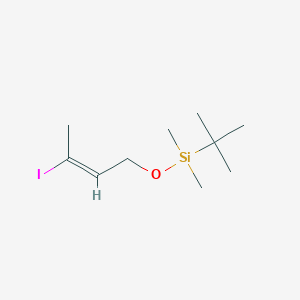

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

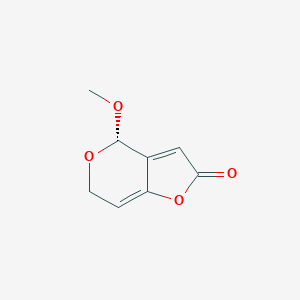

“O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol” is a chemical compound with the molecular formula C10H21IOSi . It has a molecular weight of 312.26 g/mol . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of a butenol group that is substituted with an iodine atom and a tert-butyldimethylsilyl group . The exact structure can be found in the referenced sources .Aplicaciones Científicas De Investigación

Decomposition and Conversion in Environmental Science

The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into the decomposition of air toxics. This research demonstrates the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE into simpler compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting the potential for environmental remediation applications (Hsieh et al., 2011).

Bioseparation Processes

The review on three-phase partitioning (TPP) as a platform for nonchromatographic bioseparation processes discusses rapid, green, and scalable approaches for separating bioactive molecules. This technology could be applicable for separating complex mixtures in food, cosmetics, and medicine, suggesting potential areas where O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol might find use in enhancing separation processes (Yan et al., 2018).

Catalytic Synthesis and Polymerization

Catalytic Non-Enzymatic Kinetic Resolution

A review covering the developments in catalytic non-enzymatic kinetic resolution (KR) of racemic substrates highlights the progress in chiral catalysts for asymmetric reactions. This area of synthetic organic chemistry could potentially benefit from the use of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in developing new catalytic processes for achieving high enantioselectivity and yield (Pellissier, 2011).

Mecanismo De Acción

Target of Action

The primary targets of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol are glycerolipid frameworks . This compound is used as a protected building block for the total, regio- and stereocontrolled synthesis of these frameworks .

Mode of Action

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol interacts with its targets through a series of chemical transformations. These include the displacement of iodine by a requisite carboxylate, selective acylation across an appropriate silyloxy system, direct exchange of an O-silyl protection for a trichloroacetyl group, and conversion of a terminal TBDMS group into the corresponding trifluoroacetate .

Biochemical Pathways

The compound affects the synthesis of glycerolipid frameworks. It enables the production of a variety of otherwise difficult-to-access key-intermediates, such as various forms of acylated and silylated glycerols . These intermediates are crucial in the preparation of di- and triacylglycerols as well as glycerol-based cationic lipids .

Pharmacokinetics

Its chemical transformations are known to be entirely regio- and stereospecific, and they avoid acyl migration . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Result of Action

The result of the compound’s action is the production of target compounds with a chosen absolute configuration from a single synthetic precursor . This leads to the efficient synthesis of glycerolipid constructs, which are important components of cell membranes and play crucial roles in energy storage and signaling .

Action Environment

The action of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol can be influenced by various environmental factors. For instance, the presence of different substituents (O-TIPS, O-TBDMS, and O-acyl) can affect the displacement of iodine . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21IOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7H,8H2,1-6H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQSJKGWNGCEOG-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO[Si](C)(C)C(C)(C)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO[Si](C)(C)C(C)(C)C)/I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21IOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451457 |

Source

|

| Record name | tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol | |

CAS RN |

152893-54-4 |

Source

|

| Record name | tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)

![6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B117575.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)